molecular formula C30H31ClN2O2RuS B13450394 [(R,R)-Teth-TsDpen RuCl]

[(R,R)-Teth-TsDpen RuCl]

Cat. No.: B13450394
M. Wt: 620.2 g/mol
InChI Key: MDABGVLQRDDWLY-SEILFYAJSA-M
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Description

[(R,R)-Teth-TsDpen RuCl]: is a chiral ruthenium complex known for its catalytic properties. It is widely used in asymmetric synthesis, particularly in transfer hydrogenation reactions. The compound’s full name is chloro[N-[(1R,2R)-1,2-diphenyl-2-[[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium(II) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(R,R)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (R,R)-TsDpen. The reaction is carried out under inert conditions to prevent oxidation and is usually performed in an organic solvent such as chloroform .

Industrial Production Methods: Industrial production methods for [(R,R)-Teth-TsDpen RuCl] are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography .

Mechanism of Action

Catalytic Mechanism: [(R,R)-Teth-TsDpen RuCl] functions as a catalyst by coordinating to the substrate and facilitating the transfer of hydrogen atoms. The chiral environment provided by the ligand ensures that the product is formed with high enantioselectivity .

Molecular Targets and Pathways: The compound primarily targets carbonyl and imine groups in substrates, reducing them to alcohols and amines, respectively .

Comparison with Similar Compounds

Uniqueness: [(R,R)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions. Its chiral ligand provides a distinct advantage over other ruthenium complexes .

Properties

Molecular Formula

C30H31ClN2O2RuS

Molecular Weight

620.2 g/mol

IUPAC Name

chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1

InChI Key

MDABGVLQRDDWLY-SEILFYAJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+]

Origin of Product

United States

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